

3-Butoxybenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 3-Butoxybenzaldehyde

Cat. No.: B1271400

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An In-depth Technical Guide to **3-Butoxybenzaldehyde**: Properties, Synthesis, and Applications

Introduction

3-Butoxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Characterized by a benzaldehyde ring substituted with a butoxy group at the meta-position, its chemical properties are influenced by both the reactive aldehyde functional group and the lipophilic butoxy chain. This guide provides a comprehensive overview of its molecular characteristics, established synthetic methodologies, spectroscopic signature, and applications, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity and Physicochemical Properties

3-Butoxybenzaldehyde is a distinct chemical entity with a specific set of identifiers and physical characteristics crucial for its application in a laboratory setting.

Molecular Formula and Weight

The fundamental identity of **3-Butoxybenzaldehyde** is defined by its molecular composition and mass.

- Molecular Formula: C₁₁H₁₄O₂ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 178.23 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Structural and Registry Information

The following table summarizes the key identifiers for **3-Butoxybenzaldehyde**, ensuring accurate compound identification and information retrieval from chemical databases.

Identifier	Value	Source
IUPAC Name	3-butoxybenzaldehyde	PubChem [1]
CAS Number	30609-20-2	PubChem [1]
SMILES	<chem>CCCCOC1=CC=CC(=C1)C=O</chem>	PubChem [1]
InChIKey	YESCIRFCEGIMED-UHFFFAOYSA-N	PubChem [1]

Physicochemical Data

The physical properties of **3-Butoxybenzaldehyde** are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

Property	Value	Notes
Boiling Point	280.6 ± 13.0 °C	Predicted [3]
Density	1.020 ± 0.06 g/cm ³	Predicted [3]
Appearance	Liquid (Form)	Hit2Lead [4]

Part 2: Synthesis of 3-Butoxybenzaldehyde

The most common and efficient method for preparing **3-Butoxybenzaldehyde** is through the Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This method involves the reaction of 3-hydroxybenzaldehyde with a butyl halide.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution (S_N2) mechanism. The process begins with the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde using a mild base, such as potassium carbonate. This creates a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation (K^+), leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the S_N2 reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of **3-Butoxybenzaldehyde**.

Materials:

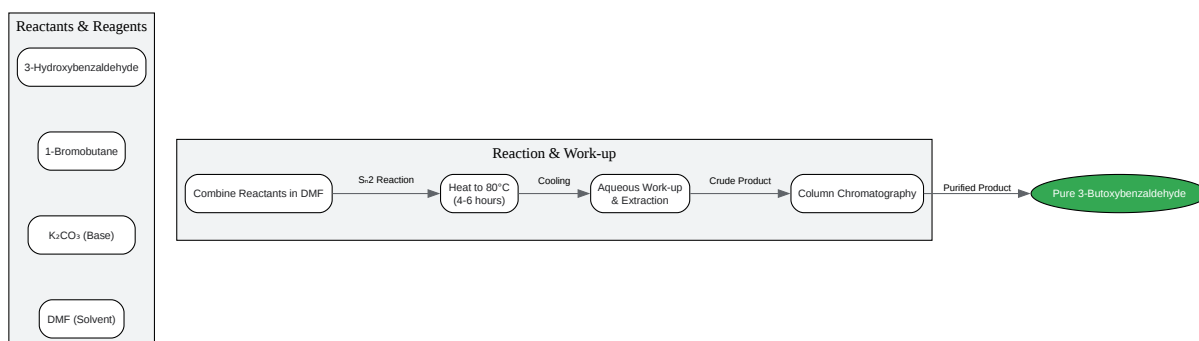
- 3-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF.

- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension should be stirred vigorously.
- **Alkyl Halide Addition:** Add 1-bromobutane (1.2 eq) to the mixture.
- **Heating:** Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel to yield pure **3-Butoxybenzaldehyde**.

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis workflow for **3-Butoxybenzaldehyde**.

Part 3: Applications in Drug Discovery and Development

While direct applications of **3-Butoxybenzaldehyde** are not as extensively documented as its para-isomer (4-Butoxybenzaldehyde), its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a wide range of other functionalities, making them valuable building blocks.

The presence of the butoxy group increases the lipophilicity of the molecule compared to hydroxybenzaldehyde, which can be a critical factor in modulating the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a potential drug candidate. Its structural isomers have been used in the synthesis of compounds with various biological activities, including tyrosinase inhibition and anticancer properties.^{[5][6][7][8]}

Therefore, **3-Butoxybenzaldehyde** represents a key starting material for creating novel molecular libraries to screen for various therapeutic targets.

Part 4: Safety and Handling

Proper handling of **3-Butoxybenzaldehyde** is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[\[1\]](#)[\[3\]](#)

Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)[\[3\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)
- H315: Causes skin irritation.[\[1\]](#)[\[3\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[3\]](#)
- H332: Harmful if inhaled.[\[1\]](#)[\[3\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)[\[3\]](#)

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[\[9\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[9\]](#)[\[10\]](#)
- Handling: Avoid breathing vapors or mists. Do not ingest. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[11\]](#)
- Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[\[9\]](#)

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